4-(Tert-butyl)-5-chlorothiazol-2-amine

Description

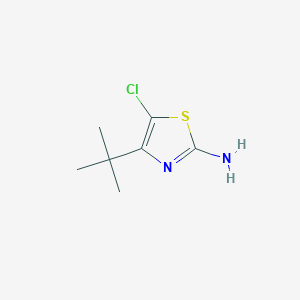

Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2S |

|---|---|

Molecular Weight |

190.69 g/mol |

IUPAC Name |

4-tert-butyl-5-chloro-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H11ClN2S/c1-7(2,3)4-5(8)11-6(9)10-4/h1-3H3,(H2,9,10) |

InChI Key |

FKJGLWIWRNUXCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)N)Cl |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of 4 Tert Butyl 5 Chlorothiazol 2 Amine

Reactivity of the Exocyclic Amine Group at the C-2 Position

The 2-amino group is a key functional handle for the elaboration of the 4-(tert-butyl)-5-chlorothiazol-2-amine scaffold. Its nucleophilic nature allows for a variety of reactions, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Nucleophilic Character and Condensation Reactions

The exocyclic amine group at the C-2 position of the thiazole (B1198619) ring exhibits nucleophilic properties, although its reactivity is influenced by the electronic nature of the thiazole ring itself. The lone pair of electrons on the nitrogen atom can participate in conjugation with the aromatic system, which can modulate its nucleophilicity. researchgate.net Generally, 2-aminothiazoles are considered to have weaker amino nucleophilicity compared to aliphatic amines because the free electron pair on the nitrogen can be delocalized into the thiazole ring. researchgate.net

This nucleophilicity allows the amine group to participate in condensation reactions with various electrophiles, such as aldehydes and ketones, to form Schiff bases (imines). nih.govmdpi.com These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds and are often a crucial step in the preparation of biologically active molecules. nih.govmdpi.com For instance, refluxing 2-aminothiazole (B372263) derivatives with different aromatic aldehydes in ethanol (B145695) can produce the corresponding 2-arylideneamino-thiazoles. mdpi.com

| Reactant | Product | Reaction Type | Reference |

| This compound | Schiff Base (Imine) | Condensation | nih.govmdpi.com |

| 2-Aminothiazole derivative | 2-Arylideneamino-thiazole | Condensation | mdpi.com |

Acylation and Other Functionalization Reactions of the Amine

The amine group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. nih.govmdpi.com This reaction is a common strategy to introduce a wide range of functional groups and to modify the properties of the parent molecule. nih.govnih.gov For example, acylation of 2-aminothiazoles with different acyl halides in a suitable solvent like dry pyridine (B92270) can yield the corresponding amide derivatives in high yields. mdpi.com

Beyond simple acylation, the amine group can be functionalized in numerous other ways. It can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov These reactions provide access to a large family of compounds with diverse biological activities. nih.gov Furthermore, the amine group can be a site for the introduction of sulfonyl groups through reaction with sulfonyl chlorides, leading to sulfonamides.

The table below summarizes some of the key functionalization reactions of the 2-amino group:

| Reagent | Product Type | Reaction |

| Acyl Chloride/Anhydride | Amide | Acylation |

| Isocyanate | Urea | Addition |

| Isothiocyanate | Thiourea | Addition |

| Sulfonyl Chloride | Sulfonamide | Sulfonylation |

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is a composite of the individual properties of its constituent atoms and the influence of the attached substituents.

Electrophilic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic substitution reactions. The position of substitution is directed by the activating and deactivating effects of the substituents present on the ring. The 2-amino group is a strong activating group and directs electrophiles primarily to the C-5 position. pharmaguideline.com However, in this compound, the C-5 position is already substituted with a chlorine atom.

While the C-5 position is the most electron-rich and thus the preferred site for electrophilic attack in unsubstituted 2-aminothiazoles, the presence of the chloro group at this position complicates this reactivity. pharmaguideline.com Electrophilic substitution would require harsh conditions and may lead to a mixture of products or decomposition.

Nucleophilic Aromatic Substitution at the C-5 Chlorine Atom

The chlorine atom at the C-5 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNA_r). The thiazole ring, being a heteroaromatic system, can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, particularly with the influence of the electron-withdrawing nitrogen and sulfur atoms. libretexts.org

This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, providing a versatile method for introducing new functional groups at the C-5 position. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, reactions of 4,5-dichloroisothiazoles with heterocyclic amines have been shown to result in the selective replacement of the 5-chlorine atom. researchgate.net While this is an isothiazole (B42339) example, similar reactivity can be expected for the thiazole analogue.

The general scheme for this reaction is as follows:

Influence of tert-Butyl and Chloro Substituents on Ring Reactivity

The substituents at the C-4 and C-5 positions significantly modulate the reactivity of the thiazole ring.

tert-Butyl Group (C-4): The tert-butyl group is an electron-donating group through induction. This effect increases the electron density of the thiazole ring, which can influence its susceptibility to both electrophilic and nucleophilic attack. The steric bulk of the tert-butyl group can also play a significant role, potentially hindering the approach of reactants to the adjacent C-5 position. chemrxiv.org

The combined electronic effects of the tert-butyl and chloro groups, along with the 2-amino group, create a unique reactivity profile for this compound. The electron-donating tert-butyl group can partially offset the deactivating effect of the chloro group for certain reactions, while the chloro group provides a key site for functionalization via nucleophilic substitution.

Advanced Characterization and Structural Elucidation Techniques for 4 Tert Butyl 5 Chlorothiazol 2 Amine

Spectroscopic Analysis for Structural Confirmation

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 4-(tert-butyl)-5-chlorothiazol-2-amine are not currently documented in available scientific literature. Such data would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

The exact mass and elemental composition of this compound, which would be determined through High-Resolution Mass Spectrometry (HRMS), have not been reported. This analysis is crucial for unequivocally confirming the molecular formula.

An experimental Infrared (IR) spectrum for this compound is not available. IR spectroscopy would be used to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretches of the primary amine and vibrations associated with the thiazole (B1198619) ring and C-Cl bond.

X-ray Crystallography for Solid-State Structural Analysis

There are no published X-ray crystallography studies for this compound. A single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Specific methods and results for the chromatographic purity assessment of this compound using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are not described in the available literature. These methods are fundamental for determining the purity of a synthesized compound.

Computational Chemistry and Molecular Modeling Studies of 4 Tert Butyl 5 Chlorothiazol 2 Amine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(tert-butyl)-5-chlorothiazol-2-amine and its analogues, DFT calculations are instrumental in understanding their electronic properties, reactivity, and molecular geometry.

Detailed research findings from DFT studies on thiazole (B1198619) derivatives reveal critical information about their electronic landscape. researchgate.netnih.gov Calculations are typically performed using specific basis sets, such as B3LYP/6-31G*, to determine optimized molecular structures and electronic parameters. researchgate.net Key properties investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis is another facet of DFT studies that provides insights into charge transfer and intramolecular interactions. mdpi.com For thiazole azo dyes, NBO analysis has shown charge transfer from donor groups through the thiazole ring to acceptor moieties, which is critical for their electronic and optical properties. mdpi.com Similarly, for this compound, the distribution of electron density and the nature of the chemical bonds can be elucidated, explaining the influence of the tert-butyl and chloro substituents on the thiazole ring's electronic character. acs.org Molecular Electrostatic Potential (MEP) mapping further helps in identifying the electrophilic and nucleophilic sites on the molecule, predicting how it might interact with other molecules. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-Aminothiazole (B372263) | -6.12 | -0.85 | 5.27 | 2.15 |

| 2-Amino-5-chlorothiazole | -6.35 | -1.20 | 5.15 | 2.89 |

| 4-(Tert-butyl)-2-aminothiazole | -5.98 | -0.75 | 5.23 | 2.30 |

| This compound | -6.21 | -1.10 | 5.11 | 3.05 |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as this compound, to a biological target, typically a protein. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein). A scoring function is then used to estimate the binding affinity, often expressed as a binding energy score. nih.gov Studies on various thiazole derivatives have demonstrated their potential to interact with a range of protein targets. For instance, new thiazole derivatives have been docked against the active site of Rho6 protein and tubulin, showing good binding scores and specific interactions. nih.govnih.gov

Key interactions observed in docking studies of thiazole analogues include hydrogen bonds, hydrophobic interactions, and arene-cation interactions. nih.gov For example, the amino group of the thiazole ring is a common hydrogen bond donor, while the heterocyclic ring itself can participate in hydrophobic or pi-stacking interactions. nih.gov In the context of this compound, the 2-amino group can form hydrogen bonds with amino acid residues like serine or glutamic acid in a protein's active site. nih.gov The tert-butyl group, being bulky and hydrophobic, can fit into hydrophobic pockets, enhancing binding affinity. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction. These simulations are crucial for understanding the structure-activity relationship and for designing analogues with improved binding to a specific biological target. mdpi.com

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 2-Aminothiazole | -6.5 | ASP145, LYS33 | Hydrogen Bond, Hydrophobic |

| Compound A (analogue with phenyl group) | -8.2 | ASP145, LYS33, PHE80 | Hydrogen Bond, Pi-Pi Stacking |

| Compound B (analogue with chloro-phenyl group) | -8.8 | ASP145, LYS33, PHE80, LEU132 | Hydrogen Bond, Pi-Pi Stacking, Halogen Bond |

| This compound | -7.9 | LEU25, VAL31, ALA45, LYS33 | Hydrophobic, Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.govacs.org

For a molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable three-dimensional arrangements in a solvated environment. rsc.org When complexed with a protein target, MD simulations can assess the stability of the binding pose predicted by docking. mdpi.com By monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes. acs.org

These simulations are computationally intensive but provide invaluable information on the dynamic nature of molecular interactions. nih.gov They can reveal the role of water molecules in the binding site, predict the free energy of binding with higher accuracy than docking alone, and highlight key residues that are crucial for maintaining the stability of the complex. researchgate.net This information is vital for understanding the mechanism of action and for the rational design of analogues with enhanced stability and residence time at the target.

| Parameter | Description/Value |

|---|---|

| Force Field | OPLS3e, AMBER, CHARMM |

| Solvent Model | TIP3P water model |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm (for NPT) |

| Simulation Time | 100 - 1000 ns |

| Time Step | 2 fs |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. laccei.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net

For thiazole derivatives, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities. laccei.orgresearchgate.net These studies involve calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, radius of gyration), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build the QSAR model. researchgate.net The resulting equation quantifies the contribution of each descriptor to the biological activity. For instance, a QSAR model for a series of 2-aminothiazole derivatives might show that lower LUMO energy and a specific range for LogP are favorable for activity. nih.gov These models are validated internally (e.g., cross-validation) and externally (using a test set of compounds) to ensure their predictive power. laccei.orgresearchgate.net QSAR provides a powerful tool for prioritizing which analogues of this compound should be synthesized and tested, thereby accelerating the drug discovery process.

| Model Parameter | Value/Equation |

|---|---|

| QSAR Equation | pIC50 = 0.5 * AlogP - 0.1 * LUMO + 0.02 * MR + 2.5 |

| Correlation Coefficient (R²) | 0.76 |

| Cross-validated R² (Q²) | 0.63 |

| External Validation (R²_pred) | 0.78 |

| Descriptors | AlogP (hydrophobicity), LUMO (electronic), MR (molar refractivity - steric) |

Academic Research Applications and Pharmacophore Design Principles Employing the 4 Tert Butyl 5 Chlorothiazol 2 Amine Scaffold

Role as a Key Synthetic Intermediate in Organic Synthesis

The 4-(Tert-butyl)-5-chlorothiazol-2-amine scaffold is a valuable building block in organic synthesis due to the reactivity of its constituent functional groups. The 2-amino group, the chlorine atom at the 5-position, and the thiazole (B1198619) ring itself provide multiple sites for chemical modification, enabling the construction of diverse molecular architectures.

The synthesis of the this compound core can be achieved through modifications of the well-established Hantzsch thiazole synthesis. eurekaselect.com This typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. For the target compound, this would likely involve a halogenated derivative of pinacolone (B1678379) (3,3-dimethyl-2-butanone) reacting with thiourea. The presence of the tert-butyl group at the 4-position can influence the reaction kinetics and regioselectivity.

Once formed, the 2-amino group is a key handle for derivatization. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains and modulate the compound's properties. mdpi.comnih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively, which are known to participate in hydrogen bonding interactions with biological targets. nih.gov

Alkylation and Arylation: The amino group can be further functionalized through N-alkylation or N-arylation reactions, although this can sometimes be challenging and may require specific catalysts.

The chlorine atom at the 5-position of the thiazole ring is also a site for synthetic manipulation. While the C5 position of the thiazole ring is generally less reactive towards electrophilic substitution, the chloro substituent can be displaced through nucleophilic aromatic substitution (SNAr) reactions, particularly with activation from the thiazole ring nitrogen. jocpr.com It can also participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups. mdpi.comnih.gov This versatility allows for the construction of complex molecules with tailored properties.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | RCOCl, base | 2-Amido-4-(tert-butyl)-5-chlorothiazole |

| N-Sulfonylation | RSO2Cl, base | 2-Sulfonamido-4-(tert-butyl)-5-chlorothiazole |

| Urea Formation | R-NCO | N-(4-(tert-butyl)-5-chlorothiazol-2-yl)urea |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, base | 2-Amino-4-(tert-butyl)-5-arylthiazole |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | 2-Amino-4-(tert-butyl)-5-alkynylthiazole |

Design of Novel Chemical Scaffolds and Pharmacophores in Drug Discovery Programs

The 2-aminothiazole (B372263) scaffold is a cornerstone in the design of numerous therapeutic agents, and the specific substitution pattern of this compound offers unique features for pharmacophore design. mdpi.comnih.gov A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

The 2-aminothiazole core itself is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, often through hydrogen bonding via the amino group and the ring nitrogen. researchgate.net It is a key component in several approved drugs, including the kinase inhibitor dasatinib. nih.govnih.gov

The tert-butyl group at the 4-position is a bulky, lipophilic substituent that can serve several purposes in drug design:

Steric Hindrance: It can provide steric bulk that orients the molecule within a binding pocket and can prevent unwanted metabolic transformations of the thiazole ring.

Lipophilicity: It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

Bioisosteric Replacement: The tert-butyl group can be mimicked by other bulky, non-polar groups like cyclopropyl, cyclobutyl, or even trifluoromethyl-substituted groups to fine-tune the molecule's properties. enamine.netenamine.netcambridgemedchemconsulting.comresearchgate.net

The chlorine atom at the 5-position also plays a significant role:

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site, which can enhance binding affinity and selectivity.

Metabolic Blocking: It can block a potential site of metabolism on the thiazole ring, thereby increasing the metabolic stability and half-life of the drug candidate.

The combination of these features makes the this compound scaffold a promising starting point for developing inhibitors of various enzymes, such as kinases and proteases, as well as modulators of receptors and ion channels. nih.govnih.gov By strategically modifying the 2-amino group, a library of compounds can be generated for high-throughput screening to identify novel bioactive molecules.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, allowing for the visualization and quantification of specific molecules or processes. The this compound scaffold can be adapted for the development of such probes.

Thiazole derivatives, such as thiazole orange, are known to exhibit fluorescence upon binding to nucleic acids and can be developed into selective probes for specific DNA or RNA structures. acs.orgacs.orgnih.govmdpi.com While the inherent fluorescence of this compound itself may not be significant, it can be functionalized with fluorophores.

The synthetic handles on the scaffold, particularly the 2-amino group and the 5-chloro position, allow for the attachment of various reporter groups, including:

Fluorophores: Dyes that emit light upon excitation, enabling fluorescence microscopy and other imaging techniques.

Biotin: For affinity purification of target proteins.

Photoaffinity Labels: Groups that can be activated by light to form a covalent bond with a target molecule, allowing for its identification.

Radioisotopes: For use in radiolabeling and imaging techniques like PET or SPECT.

For example, the 2-amino group could be acylated with a linker attached to a fluorophore. The resulting probe could then be used to investigate the cellular localization and interactions of a drug candidate based on the this compound scaffold. Furthermore, the reactivity of the 5-chloro position could be exploited to attach probes via cross-coupling reactions. The design of such probes would depend on the specific biological question being addressed and the nature of the target molecule.

Patent Landscape and Emerging Research Trends in Thiazole Chemistry

The patent landscape for 2-aminothiazole derivatives is extensive, reflecting their importance in drug discovery. sciencescholar.us Numerous patents describe the synthesis and application of substituted 2-aminothiazoles for a wide range of therapeutic indications, including cancer, inflammation, infectious diseases, and neurological disorders. google.comgoogle.com

While patents specifically claiming this compound are not readily identifiable in broad searches, the novelty would likely reside in the final, more complex molecules derived from this scaffold rather than the intermediate itself. Patents in this area often focus on novel substitution patterns around the 2-aminothiazole core that lead to improved potency, selectivity, or pharmacokinetic properties.

Emerging research trends in thiazole chemistry that are relevant to this scaffold include:

Green Synthesis: The development of more environmentally friendly and efficient methods for synthesizing thiazole derivatives is an active area of research. nih.gov This includes the use of microwave-assisted synthesis, ultrasound, and green solvents.

Novel Coupling Chemistries: The continued development of new cross-coupling methodologies allows for more diverse and complex functionalization of the thiazole ring.

Hybrid Molecules: There is a growing interest in creating hybrid molecules that combine the 2-aminothiazole scaffold with other pharmacologically active moieties to achieve multi-target activity or synergistic effects. nih.gov

Fragment-Based Drug Discovery: The this compound scaffold could be used as a starting fragment in fragment-based drug discovery campaigns, where small, low-affinity fragments are identified and then optimized into more potent lead compounds.

Future Perspectives and Emerging Research Directions for 4 Tert Butyl 5 Chlorothiazol 2 Amine Chemistry

Innovations in Synthetic Methodologies and Sustainable Production

The future synthesis of 4-(tert-butyl)-5-chlorothiazol-2-amine and related analogs is increasingly steering towards green and sustainable chemistry principles. The goal is to develop methods that are not only efficient in yield but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing renewable resources.

Key innovations in this area include:

One-Pot, Multi-Component Reactions: These reactions combine multiple steps into a single procedure, which improves efficiency and reduces the need for purification of intermediates. mdpi.combepls.com This approach is being developed for various substituted thiazoles and offers a promising route for the streamlined production of complex molecules. mdpi.com

Green Catalysts and Solvents: Research is focused on replacing traditional catalysts with non-toxic, recyclable alternatives such as silica-supported tungstosilisic acid. mdpi.combepls.comresearchgate.net The use of environmentally benign solvents like water or aqueous ethanol (B145695) is also a key aspect of making thiazole (B1198619) synthesis more sustainable. bepls.comresearchgate.net

Energy-Efficient Synthesis: Techniques like microwave irradiation and ultrasound synthesis are being employed to accelerate reaction times and increase yields, often under milder conditions than conventional heating. mdpi.combepls.comresearchgate.net These methods offer significant advantages in terms of energy consumption and scalability. researchgate.net

The application of these green strategies to the synthesis of this compound could lead to more cost-effective and environmentally responsible production, a crucial factor for its potential large-scale application. osi.lvresearchgate.net

Table 1: Emerging Sustainable Synthetic Strategies for Thiazole Derivatives

| Strategy | Description | Advantages |

|---|---|---|

| Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | Increased efficiency, reduced waste, shorter synthesis time. mdpi.com |

| Green Catalysts | Utilizing reusable and non-toxic catalysts, such as silica-supported acids. | Reduced environmental impact, potential for catalyst recycling. mdpi.comresearchgate.net |

| Alternative Energy Sources | Employing microwave irradiation or ultrasonic waves to drive reactions. | Faster reaction rates, higher yields, lower energy consumption. mdpi.combepls.com |

| Eco-Friendly Solvents | Using water, ethanol, or solvent-free conditions for reactions. | Reduced use of hazardous organic solvents, simplified purification. bepls.com |

Advanced Computational Approaches in Compound Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering rapid and insightful ways to predict and optimize the properties of molecules like this compound. nih.gov In silico techniques allow for the virtual screening of large libraries of compounds and the detailed analysis of molecular interactions, significantly accelerating the research and development process. ijirt.orgresearchgate.net

Future computational efforts will likely focus on several key areas:

Molecular Docking and Dynamics: These methods are used to predict how a ligand binds to the active site of a protein target. nih.govijirt.org For this compound, these simulations can help identify potential biological targets and guide the design of derivatives with enhanced binding affinity and selectivity. ijirt.orgrsc.org

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can predict electronic properties, molecular structures, and spectroscopic characteristics of thiazole derivatives. acs.org This information is vital for understanding reactivity and for designing molecules with specific optical or electronic properties for materials science applications. acs.org

ADME-Toxicity Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new compounds. researchgate.net Applying these models to this compound can help in the early identification of potential liabilities, allowing for structural modifications to improve its drug-like properties. rsc.org

These advanced computational tools provide a powerful platform for the rational design and optimization of this compound, minimizing the need for extensive and costly experimental synthesis and testing. ijirt.org

Table 2: Computational Tools in Thiazole Derivative Research

| Computational Method | Application | Potential Insights for Compound Optimization |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identification of key binding interactions, guiding modifications to improve potency. nih.govijirt.org |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Analysis of conformational changes upon ligand binding, assessment of binding stability. researchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Prediction of spectroscopic properties, reactivity, and electronic transitions. acs.org |

| In Silico ADME-T | Predicts pharmacokinetic and toxicity profiles. | Early assessment of drug-likeness, optimization for better bioavailability and safety. researchgate.netrsc.org |

Exploration of Novel Ligand-Target Interactions

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities. bohrium.com A significant future direction for this compound is the exploration of novel biological targets beyond those currently known. This involves screening the compound against diverse panels of proteins and enzymes to uncover new therapeutic potentials.

Emerging research in this area includes:

Target-Based Screening: Testing the compound against specific enzymes or receptors that are implicated in various diseases. Thiazole derivatives have shown activity against targets such as protein kinases (e.g., EGFR, VEGFR-2), Bcl-2, and microbial enzymes like DNA gyrase. researchgate.netnih.govresearchgate.netnih.gov

Phenotypic Screening: Evaluating the effect of the compound on whole cells or organisms to identify novel biological effects without a preconceived target. This can lead to the discovery of unexpected therapeutic applications.

Chemical Proteomics: Using chemical probes derived from this compound to identify its direct binding partners within the complex environment of a cell.

The discovery of new ligand-target interactions could reposition this compound for new applications in areas such as oncology, infectious diseases, or inflammatory conditions. researchgate.netanalis.com.my The structural features of this specific compound—the tert-butyl group, the chlorine atom, and the 2-amino group—provide unique steric and electronic properties that may enable it to interact with novel biological targets.

Interdisciplinary Research Integrating Thiazole Chemistry

The future of research on this compound will likely be characterized by increased collaboration between different scientific fields. The inherent versatility of the thiazole core makes it an attractive building block not just in medicine but also in other areas of science and technology. scientificforefront.orgscientificforefront.org

Potential areas for interdisciplinary research include:

Chemical Biology: Developing derivatives of this compound as molecular probes to study biological pathways and mechanisms. Its specific interactions could be harnessed to investigate cellular processes.

Materials Science: Exploring the electronic and photophysical properties of thiazole-containing polymers or small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. acs.org

Agrochemicals: Investigating the potential of this compound and its analogs as novel pesticides or herbicides, given the broad biological activity of the thiazole class of compounds.

By integrating the principles and techniques of chemistry, biology, physics, and engineering, researchers can unlock new functionalities and applications for this compound, driving innovation across multiple scientific frontiers. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.